3-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
Description
This compound is a pyridazine derivative featuring a 6-phenyl substituent and a pyrrolidine-methoxypyrazole carbonyl side chain. Its structure combines a pyridazine core with a 1-methylpyrazole moiety linked via a pyrrolidin-3-ylmethoxy group.
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-24-18(9-11-21-24)20(26)25-12-10-15(13-25)14-27-19-8-7-17(22-23-19)16-5-3-2-4-6-16/h2-9,11,15H,10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQQMDFQPBCTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Biological Activity
The compound 3-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 381.4 g/mol. The structure includes a pyridazine core, a methoxy group, and a pyrrolidinyl-pyrazole moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN5O2 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | [3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
| InChI Key | HYUAXPJTPJZVRB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyridazine and pyrazole rings facilitate hydrogen bonding and π-π stacking interactions. The presence of the methoxy group contributes to the compound's stability and solubility in biological systems.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells, suggesting that this compound may have similar effects.
Antifungal Activity
The antifungal potential of related pyrazole compounds has been explored extensively. Research indicates that modifications in the structure can lead to enhanced antifungal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring can significantly impact antifungal efficacy.
Case Studies
- Anticancer Activity Study : A study focused on synthesizing and evaluating the anticancer properties of pyrazole derivatives found that certain compounds exhibited IC50 values in the micromolar range against various cancer cell lines. This suggests that this compound could be further investigated for its anticancer potential .
- Antifungal Screening : Another investigation assessed the antifungal activity of several pyrazole-based compounds against common agricultural pathogens. Results indicated that specific structural features contributed to improved activity, providing insights into how modifications to this compound could enhance its antifungal properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine Derivatives
3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine ()
- Molecular Weight : 340.39 g/mol vs. 434.52 g/mol for the target compound.
- Structural Differences : The analog replaces the pyrrolidine-pyrazole carbonyl group with a piperazine ring and 2,5-dimethoxyphenyl substituent. This results in reduced steric hindrance but higher polarity due to the piperazine moiety.
- Applications : Piperazine-containing pyridazines are often explored for CNS-targeting activity, whereas the target compound’s pyrrolidine-pyrazole group may favor kinase inhibition .
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine ()
- Similarity Score : 0.67 (based on structural overlap).
- The 4-methoxyphenyl group mirrors the 6-phenyl group in the target compound but lacks the pyrrolidine linker .
Pyrrolidine-Linked Compounds
1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)pyrrolidin-3-yl)-3-(4-methylpyrazol-3-yl)urea ()
- Structural Comparison: Shares a substituted pyrrolidine core but incorporates a urea linkage instead of a pyrazole-carbonyl group.
- Activity: Explicitly noted as a TRKA kinase inhibitor, suggesting the target compound’s pyrrolidine-pyrazole group may similarly target kinase domains .
3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid ()
Pyrazole-Based Heterocycles
4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole ()
- Molecular Weight : 434.52 g/mol (matches the target compound).
- Structural Contrasts: Replaces pyridazine with an azetidine-phenoxy group, introducing conformational rigidity. The fluoromethoxy group may enhance metabolic stability compared to the target’s methoxypyridazine.
3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile ()
- Similarity Score : 0.66.
- Key Differences: The cyano and aminophenoxyphenyl groups prioritize electrophilic interactions, contrasting with the target’s emphasis on hydrogen bonding via the pyrrolidine-methoxy linker .
Data Tables
Table 1: Molecular Properties Comparison
Research Implications
Its higher molecular weight compared to simpler pyridazines (e.g., 340.39 g/mol in ) may limit bioavailability but enhance target specificity. Structural analogs from and highlight the trade-offs between hydrophobicity, metabolic stability, and kinase inhibition .
Preparation Methods
Strategic Bond Disconnections
-
Disconnection A : Cleavage of the methoxy group (C–O bond) between the pyridazine and pyrrolidine yields 3-hydroxy-6-phenylpyridazine and 1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-ylmethanol.
-
Disconnection B : Separation of the pyrrolidine amide bond generates pyrrolidin-3-ylmethanol and 1-methyl-1H-pyrazole-5-carbonyl chloride.
Synthesis of the 6-Phenylpyridazine Core
Cyclocondensation of 1,4-Dicarbonyl Compounds
The pyridazine ring is synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 6-phenylpyridazine, phenylglyoxal (1) reacts with hydrazine hydrate under acidic conditions to form 3,6-diphenylpyridazine (2) . Selective mono-substitution is achieved using stoichiometric control.
Reaction Conditions :
Chlorination at Position 3
3-Hydroxy-6-phenylpyridazine (3) is treated with phosphorus oxychloride (POCl₃) to introduce a chloro group at position 3, yielding 3-chloro-6-phenylpyridazine (4) .
Procedure :
Synthesis of the Pyrrolidin-3-ylmethoxy Linker
Preparation of Pyrrolidin-3-ylmethanol
Pyrrolidin-3-ylmethanol (5) is synthesized via hydrogenation of pyrrolidin-3-ylidenemethanol, derived from the reduction of ethyl pyrrolidin-3-ylidenecarboxylate using lithium aluminum hydride (LiAlH₄).
Optimized Protocol :
Acylation with 1-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Pyrrolidin-3-ylmethanol (5) is acylated using 1-methyl-1H-pyrazole-5-carbonyl chloride (6) , synthesized by treating 1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂).
Key Steps :
-
Synthesis of 1-Methyl-1H-Pyrazole-5-Carbonyl Chloride :
-
Acylation of Pyrrolidin-3-ylmethanol :
Coupling of Pyridazine and Pyrrolidine Moieties
Nucleophilic Substitution
3-Chloro-6-phenylpyridazine (4) reacts with 1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-ylmethanol (7) under Mitsunobu conditions or via SN2 displacement.
Mitsunobu Protocol :
SN2 Displacement (Optimized) :
Alternative Synthetic Routes
One-Pot Cyclocondensation-Acylation
A streamlined approach condenses pyridazine formation and acylation into a single pot. Phenylglyoxal (1) , hydrazine, and pre-functionalized pyrrolidine-methanol (7) are reacted in the presence of montmorillonite K-10 under microwave irradiation.
Conditions :
Enzymatic Acylation
Lipase-mediated acylation of pyrrolidin-3-ylmethanol (5) with 1-methyl-1H-pyrazole-5-carboxylic acid offers an eco-friendly alternative.
Procedure :
-
5 (1.0 eq), 1-methyl-1H-pyrazole-5-carboxylic acid (1.2 eq), Novozym 435 (10 wt%), tert-butanol, 40°C, 48 h.
Analytical Data and Characterization
Spectroscopic Validation
Comparative Yields of Key Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridazine chlorination | POCl₃ reflux | 85–90 | 98 |
| Pyrrolidine acylation | DCM/TEA | 84 | 95 |
| Mitsunobu coupling | DIAD/PPh₃ | 65–70 | 97 |
| One-pot synthesis | Microwave-assisted | 52 | 90 |
Challenges and Optimization Strategies
Regioselectivity in Pyridazine Synthesis
Unsymmetrical 1,4-diketones often yield regioisomeric pyridazines. Using phenylglyoxal ensures selective 6-phenyl substitution, but trace 4-phenyl isomers (<5%) may require chromatographic separation.
Q & A
Q. What are the optimized synthetic routes for preparing 3-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling pyrazole derivatives with pyrrolidine intermediates. For example, acylation of pyrrolidin-3-ylmethanol with 1-methyl-1H-pyrazole-5-carbonyl chloride (prepared via thionyl chloride activation of the carboxylic acid) can yield the pyrrolidine-carbonyl intermediate . Subsequent nucleophilic substitution with 6-phenylpyridazine-3-ol under basic conditions (e.g., KPO or NaH) in polar aprotic solvents (DMF or DMSO) is critical for ether bond formation . Monitoring reaction progress via TLC and optimizing stoichiometry (1.2–1.5 equivalents of the nucleophile) improves yields (typically 40–60%).
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify substituent positions and stereochemistry. For example, the methoxy group (-OCH-) in the linker region appears as a triplet (~δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS or ESI-MS) : Confirm molecular ion peaks matching the exact mass (e.g., CHNO: 401.18 g/mol).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the key stability considerations for this compound under experimental storage conditions?
- Methodological Answer : Stability studies indicate sensitivity to light, moisture, and oxidative conditions. Store at –20°C in amber vials under inert gas (N or Ar). Avoid prolonged exposure to DMSO or DMF, which may accelerate decomposition. Periodic LC-MS analysis is recommended to detect degradation products (e.g., hydrolyzed carbonyl groups or oxidized pyridazine rings) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
- Methodological Answer : Systematically modify substituents and assess functional outcomes:
- Pyrazole Ring : Replace the 1-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to study steric effects on target binding .
- Pyrrolidine Linker : Introduce conformational constraints (e.g., spirocyclic or fluorinated pyrrolidine) to probe flexibility requirements .
- Pyridazine Core : Substitute the phenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate electronic properties .
Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition or cellular uptake) to correlate structural changes with activity .
Q. What computational approaches are suitable for predicting binding modes or pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Use crystal structures of homologous targets (e.g., kinase or GPCR proteins) to model interactions. Focus on hydrogen bonding between the pyridazine ring and active-site residues .
- ADME Prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. The compound’s moderate logP (~3.5) suggests favorable membrane permeability but potential CYP3A4-mediated oxidation .
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Address by:
- Dose-Response Curves : Confirm EC/IC values across multiple replicates and cell lines .
- Counter-Screens : Test against related targets (e.g., kinases with similar ATP-binding pockets) to assess selectivity .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in cell lysates or plasma .
Experimental Design & Data Analysis
Q. What strategies improve yield in the final coupling step of the synthesis?
- Methodological Answer :
- Solvent Optimization : Use anhydrous DMF with molecular sieves to minimize hydrolysis .
- Catalysis : Add Pd(PPh) (2–5 mol%) for Suzuki-Miyaura couplings if aryl halides are involved .
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields .
Q. How can crystallographic data inform conformational analysis of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Dihedral Angles : Between pyridazine and pyrrolidine rings (~40–90°), impacting molecular rigidity and target binding .
- Intermolecular Interactions : Weak C–H···π or hydrogen bonds stabilize crystal packing, which may correlate with solubility .
Tables of Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic Yield | 40–60% (final step) | |
| Melting Point | 133–134°C (analogous compounds) | |
| logP (Predicted) | ~3.5 (SwissADME) | |
| Key NMR Shift (OCH) | δ 3.7–4.0 ppm (triplet, J = 6.5 Hz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
